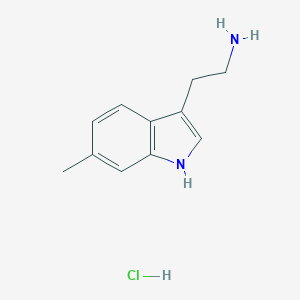

Clorhidrato de 2-(6-metil-1H-indol-3-il)etanamina

Descripción general

Descripción

2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological activities. This compound is particularly interesting due to its structural similarity to naturally occurring tryptamines, which are known to play crucial roles in biological systems.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds, including 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride, exhibit significant antiproliferative effects against various cancer cell lines. For instance, research has shown that certain indole derivatives can inhibit tubulin polymerization, a mechanism critical for cancer cell division. A specific compound demonstrated IC50 values of 0.34 μM against MCF-7 (breast cancer) and 0.52 μM against HeLa (cervical cancer) cells, indicating potent anticancer properties .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Research suggests that indole derivatives can act as Tau aggregation inhibitors, which are crucial in conditions like Alzheimer's disease. The ability of these compounds to prevent Tau-induced toxicity highlights their therapeutic potential .

Synthesis and Characterization

The synthesis of 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride typically involves straightforward organic reactions that yield high purity products. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed for characterization. For example, NMR spectra provide insights into the molecular structure and confirm the presence of functional groups characteristic of indole derivatives .

Biochemical Applications

Cell Signaling Modulation

Indole compounds are known to interact with various receptors in the body, including serotonin receptors. The modulation of these receptors can lead to significant biological effects, such as alterations in mood and cognition. This property makes 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride a candidate for further research in psychopharmacology .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material for developing assays related to neurotransmitter activity and receptor binding studies. Its structural similarities to serotonin make it an important compound for studying serotonin pathways in various biological contexts .

Case Studies and Research Findings

Mecanismo De Acción

Target of Action

The primary target of 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride, also known as 6-methyltryptamine hydrochloride, is the serotonin receptor . This compound is closely related to the neurotransmitter serotonin (5-hydroxytryptamine), which partially explains its mechanism of action .

Mode of Action

6-methyltryptamine hydrochloride interacts with its targets by acting as a reuptake inhibitor and releasing agent of the main three monoamines; serotonin, norepinephrine, and dopamine . It also acts as a non-selective serotonin receptor agonist .

Biochemical Pathways

The compound affects the serotonergic pathways in the brain, leading to increased levels of serotonin, norepinephrine, and dopamine . The downstream effects of this include altered mood, cognition, and perception, which are characteristic of psychedelic substances.

Pharmacokinetics

It is known that the compound has amethyl substituent at the alpha carbon , making it a relatively poor substrate for monoamine oxidase A, thereby prolonging its half-life and allowing it to reach the brain and enter the central nervous system .

Result of Action

The molecular and cellular effects of 6-methyltryptamine hydrochloride’s action include increased levels of serotonin, norepinephrine, and dopamine in the brain, leading to altered mood, cognition, and perception . These effects are similar to those produced by other psychedelic substances.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 6-methylindole.

Alkylation: The indole is alkylated using ethylamine under controlled conditions to form 2-(6-Methyl-1H-indol-3-yl)ethanamine.

Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 6-methylindole and ethylamine are reacted in industrial reactors.

Purification: The product is purified using techniques such as crystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can convert it to more reduced forms of indole derivatives.

Substitution: It can undergo substitution reactions, particularly at the indole nitrogen or the ethylamine side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or alkylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted indoles and their derivatives, which can have significant biological activities.

Comparación Con Compuestos Similares

Similar Compounds

Tryptamine: Structurally similar but lacks the methyl group at the 6-position.

5-Methoxytryptamine: Similar structure with a methoxy group at the 5-position.

N-Methyltryptamine: Similar structure with an additional methyl group on the nitrogen.

Uniqueness

2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride is unique due to the presence of the methyl group at the 6-position, which can influence its biological activity and receptor binding properties.

This detailed article provides a comprehensive overview of 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride, also known as 6-Methyltryptamine, is a compound belonging to the indole family, which is notable for its diverse biological activities. This article explores its biological activity through various studies, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₅ClN₂

- Molecular Weight : 210.703 g/mol

- Structure : The compound features an indole moiety with a methyl group at the 6-position and an ethylamine side chain, enhancing its solubility and biological interactions.

Indole derivatives are known to interact with various biological targets leading to significant cellular responses. The mechanisms include:

- Serotonin Receptor Modulation : Indole compounds often exhibit affinity for serotonin receptors, influencing mood regulation and neuropharmacology.

- Antimicrobial Activity : Studies indicate that similar indole derivatives have demonstrated activity against various pathogens, including bacteria and fungi.

Antimicrobial Effects

Research has shown that 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride exhibits antimicrobial properties. A comparative analysis of similar compounds indicates:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(6-Methyl-1H-indol-3-yl)ethanamine | Staphylococcus aureus | MIC ≤ 3.90 µg/mL |

| Other Indoles | Candida albicans | MIC = 7.80 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .

Anti-inflammatory Properties

Indole derivatives have been studied for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models. This activity is crucial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

- Antileishmanial Activity : A study examining bisindole analogues reported that certain derivatives exhibited IC50 values below 10 μM against Leishmania infantum, indicating potential for further development in treating leishmaniasis. While not directly studied for 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride, the structural similarities suggest it may possess comparable antileishmanial properties .

- Neuropharmacological Effects : Research into related compounds indicates potential effects on serotonin receptors, which could lead to therapeutic applications in mood disorders and neurodegenerative diseases. The binding affinity and efficacy at these receptors are critical for predicting therapeutic outcomes .

Pharmacokinetics

While specific pharmacokinetic data for 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride is limited, understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of similar indole compounds can provide insights into its behavior in biological systems. Factors such as solubility and stability play significant roles in determining bioavailability and therapeutic efficacy.

Propiedades

IUPAC Name |

2-(6-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-8-2-3-10-9(4-5-12)7-13-11(10)6-8;/h2-3,6-7,13H,4-5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPUOKJJOBXAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623962 | |

| Record name | 2-(6-Methyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159730-12-8 | |

| Record name | 2-(6-Methyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.